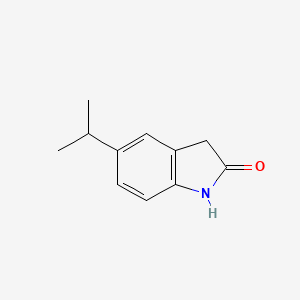

5-Isopropylindolin-2-one

Description

5-Isopropylindolin-2-one (CAS: 156232-25-6) is a substituted indolin-2-one derivative featuring an isopropyl group at the 5-position of the indole scaffold. The isopropyl substituent in this compound confers distinct steric and electronic properties, influencing its physicochemical behavior and interactions with biological targets. Synthetically, it is available at 95% purity from suppliers like Combi-Blocks, highlighting its accessibility for research applications .

Properties

IUPAC Name |

5-propan-2-yl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-7(2)8-3-4-10-9(5-8)6-11(13)12-10/h3-5,7H,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVQDZCMDQOGRCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)NC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201259589 | |

| Record name | 1,3-Dihydro-5-(1-methylethyl)-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201259589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156232-25-6 | |

| Record name | 1,3-Dihydro-5-(1-methylethyl)-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156232-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihydro-5-(1-methylethyl)-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201259589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropylindolin-2-one can be achieved through various methods. One common approach involves the cyclization of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature, resulting in the formation of indoles via a formal reductive C(sp2)–H amination reaction . Another method involves the use of indolylboronic acids, which are easily available, stable, and non-toxic, for the preparation of substituted indoles .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic processes and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 5-Isopropylindolin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to obtain derivatives with specific properties and applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed for the reduction of the compound.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acids, while reduction can produce indoline derivatives.

Scientific Research Applications

5-Isopropylindolin-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Isopropylindolin-2-one involves its interaction with specific molecular targets and pathways. For instance, indolin-2-one derivatives are known to inhibit protein tyrosine kinases (PTKs) such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which play crucial roles in cell signaling and proliferation . By inhibiting these kinases, the compound can exert antitumor effects and potentially serve as a therapeutic agent for cancer treatment.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues of 5-Isopropylindolin-2-one include:

- 5-Methylindolin-2-one : Differs by a smaller methyl group at the 5-position, reducing steric bulk compared to isopropyl .

- 5-(3-Chlorophenylamino)sulfonyl-indolin-2-one (10d): Features a sulfonamide-linked 3-chlorophenyl group, introducing electron-withdrawing and polar characteristics .

Table 1: Structural and Molecular Comparisons

*Calculated based on molecular formula.

Physicochemical Properties

- Lipophilicity: The isopropyl group in this compound increases logP compared to 5-methyl or amino derivatives, favoring membrane permeability .

- Solubility : Sulfonamide derivatives (e.g., 10d) exhibit higher aqueous solubility due to polar sulfonamide groups, whereas this compound is more lipid-soluble .

- Thermal Stability : Indolin-2-ones with bulky substituents (e.g., isopropyl) may show higher melting points due to crystalline packing efficiency, though specific data for this compound are unavailable .

Biological Activity

5-Isopropylindolin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the indolin-2-one family, characterized by a bicyclic structure that includes a fused indole and carbonyl group. This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.

Pharmacological Activities

The compound exhibits a broad spectrum of biological activities, including:

- Antitumor Activity : Research indicates that derivatives of indolin-2-one, including this compound, demonstrate potent anticancer effects. For instance, studies have shown that certain derivatives inhibit cancer cell proliferation in various lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells, with IC50 values indicating effective concentrations in the low micromolar range .

- Kinase Inhibition : this compound has been identified as an inhibitor of protein kinases such as CK2. The IC50 value for some derivatives has been reported as low as 0.17 µM, suggesting strong inhibitory potential .

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains. For example, derivatives have been tested against Gram-positive and Gram-negative bacteria, displaying minimum inhibitory concentration (MIC) values that suggest significant antimicrobial properties .

The biological effects of this compound are attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound acts as an ATP-competitive inhibitor for kinases such as CK2, which plays a critical role in cell proliferation and survival pathways.

- Induction of Apoptosis : In cancer cell lines, treatment with indolin-2-one derivatives has been associated with increased markers of apoptosis, indicating a potential mechanism for their anticancer effects.

- Antioxidant Properties : Some studies suggest that these compounds may also exert antioxidant effects, reducing oxidative stress in cells and contributing to their protective roles against cellular damage .

Research Findings and Case Studies

Recent studies provide valuable insights into the pharmacological potential of this compound:

Table 1: Biological Activities of this compound Derivatives

Case Study: Anticancer Activity

A study conducted on various indolin-2-one derivatives revealed that compounds with specific substitutions at the C-6 position exhibited enhanced anticancer activity against MCF-7 cells compared to their unsubstituted counterparts. The study concluded that structural modifications significantly impact biological efficacy, emphasizing the importance of structure-activity relationships in drug development .

Q & A

Q. What frameworks validate conflicting crystallographic data for this compound polymorphs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.